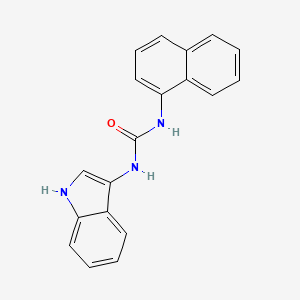
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" is a complex molecule that likely contains several functional groups, including an amide, a thioether, and a dihydropyrimidinyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with high yields. For example, a compound with a pyrimidinyl moiety was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . Another compound was synthesized by a four-step reaction starting from an isoxazole carboxylic acid ester . These methods suggest that the synthesis of the compound may also involve multiple steps, possibly starting from a pyrimidinyl derivative and incorporating the thioether and amide functionalities in subsequent steps.
Molecular Structure Analysis
Crystallographic analysis is a common technique to determine the molecular structure of such compounds. The papers describe compounds crystallizing in different space groups with detailed unit-cell parameters . The molecular structure of the compound would likely be determined using similar X-ray diffraction techniques to elucidate its geometry and conformation.
Chemical Reactions Analysis
The reactivity of similar compounds includes interactions with biological molecules. For instance, one compound was found to bind to double-stranded DNA via minor groove binding, with the strength of the interaction quantified by various techniques . Another compound exhibited herbicidal activities, suggesting that the compound may also interact with biological systems or have potential applications as a bioactive molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by techniques like NMR, IR, UV-Vis, and mass spectrometry . These compounds can exhibit specific electronic properties, as indicated by HOMO and LUMO energy calculations, and molecular electrostatic potential (MEP) surface maps . The compound would likely be analyzed using these techniques to determine its physical and chemical properties, including solubility, stability, and electronic characteristics.
Relevant Case Studies
Case studies involving similar compounds have shown a range of biological activities. For example, one compound demonstrated antioxidant activity and DNA-binding properties , while another showed significant herbicidal activity . Additionally, a related compound exhibited marked inhibition against various human cancer cell lines, indicating potential as an anticancer agent . These case studies suggest that the compound may also have interesting biological activities worth exploring in further research.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with structures similar to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide. For example, the synthesis of novel aromatic polyimides involving similar complex molecules demonstrates the interest in developing new materials with potential applications in technology and materials science (Butt et al., 2005). Moreover, studies on the reductive chemistry of related compounds, focusing on their potential as bioreductive drugs, indicate the relevance of these molecules in medicinal chemistry and drug development (Palmer et al., 1995).
Biological Activity and Potential Therapeutic Uses
Research on compounds structurally related to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide also extends to their biological activities. For instance, investigations into the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlight the exploration of such molecules for therapeutic applications (Abdellatif et al., 2014). Additionally, the development of broad-spectrum protein kinase inhibitors points to the potential use of these compounds in cancer treatment (Theoclitou et al., 2011).
Advanced Material Applications
Research into the properties and applications of related compounds extends into advanced materials. For example, the study of polyamides containing uracil and adenine incorporates similar chemical functionalities, indicating interest in these compounds for material science and engineering applications (Hattori & Kinoshita, 1979).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. It could include potential therapeutic uses, industrial applications, or areas for further study.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases for accurate information.
Propriétés
Numéro CAS |
888425-64-7 |
|---|---|
Nom du produit |
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Formule moléculaire |
C21H19F2N5O3S |
Poids moléculaire |
459.47 |
Nom IUPAC |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clé InChI |
YWJMTUKRULAYKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



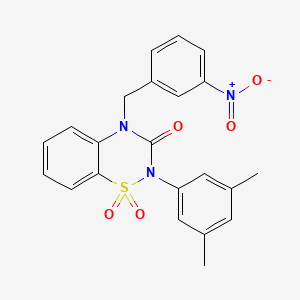
![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
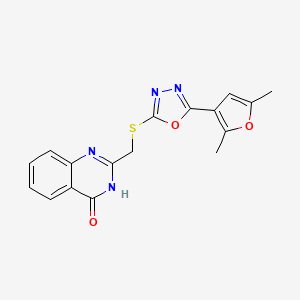
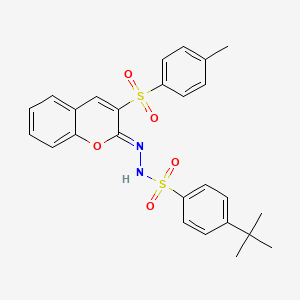
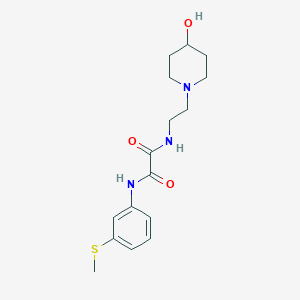
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
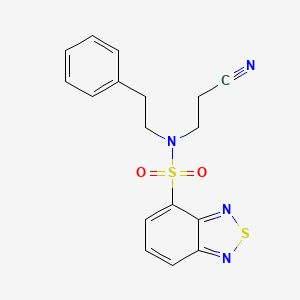
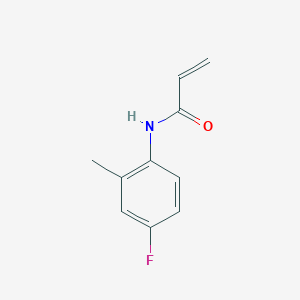
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
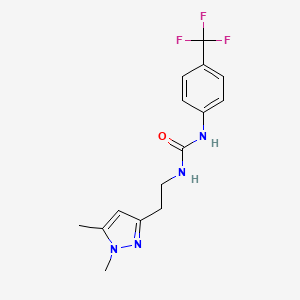
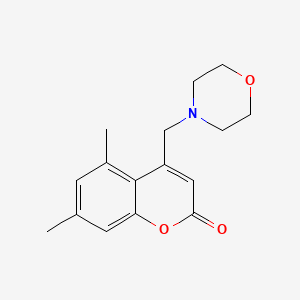
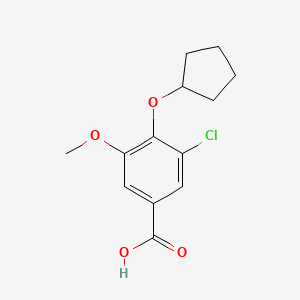
![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
